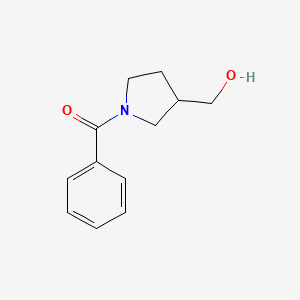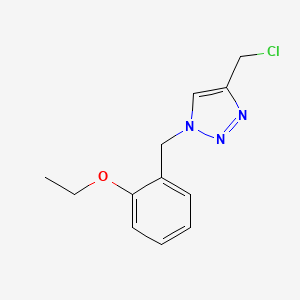![molecular formula C10H8ClN3O B1467174 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1496726-86-3](/img/structure/B1467174.png)
1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
“1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde” is a chemical compound with the molecular formula C10H8ClN3O . It’s a derivative of triazole, a class of five-membered heterocycles with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in recent years. For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of triazole derivatives has been studied extensively. For example, 1,2,3-triazole hybrids have shown anticancer potential, and their chemical structures, structure–activity relationships, and mechanisms of action have been analyzed .Aplicaciones Científicas De Investigación
Molecular Rearrangements and Synthetic Applications
1-Substituted 4-iminomethyl-1,2,3-triazoles undergo molecular rearrangements, leading to the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes. These rearrangements depend on the substituents' electronic properties, enabling the synthesis of various triazole derivatives with potential applications in developing new materials and chemical synthesis methodologies (L'abbé et al., 1990).
Antimicrobial and Antioxidant Properties
New series of triazolyl pyrazole derivatives have been synthesized, displaying a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This suggests their potential use in developing new antimicrobial and antioxidant agents (Bhat et al., 2016).
Crystal Structure and Inhibition Activity
The crystal structures of certain triazol-4-carbaldehydes have been reported, with some compounds exhibiting significant α-glycosidase inhibition activity. This highlights their potential as therapeutic agents for diseases where α-glycosidase activity is implicated (Gonzaga et al., 2016).
Synthetic Methodologies and Chemical Properties
Research into N-unsubstituted 1,2,4-triazole-3-carbaldehydes and their dimerization in the solid state to carbonyl-free hemiaminals has provided insights into the chemical properties and reactivity of these compounds. This knowledge is useful for designing novel organic synthesis strategies (Browne, 1971).
Electronic, Nonlinear Optical, and Spectroscopic Analysis
The electronic, nonlinear optical properties, and spectroscopic analysis of triazol-5-ones derivatives have been investigated, revealing potential applications in materials science for designing new optical and electronic devices (Beytur & Avinca, 2021).
Catalytic Applications
Indole core-containing Schiff bases derived from triazolyl compounds have been used as catalysts for various chemical reactions, demonstrating the utility of these compounds in enhancing reaction efficiencies and selectivities (Singh et al., 2017).
Mecanismo De Acción
Target of action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some indole derivatives have been found to show inhibitory activity against certain viruses .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. For instance, some indole derivatives have been found to affect the glutathione system, which plays a key role in the body’s antioxidant defense .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly impact its bioavailability. In silico pharmacokinetics analysis predicted that similar compounds might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some compounds have been reported to protect neurons from oxidative stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, the solubility of a compound in water can affect its distribution in the environment and its potential to cause environmental harm .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBPXGCOMMVGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467091.png)
![[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467092.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B1467093.png)
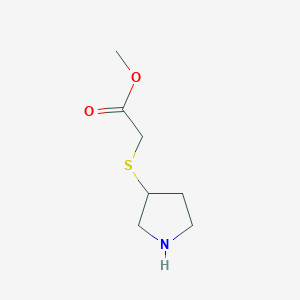
![1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1467095.png)
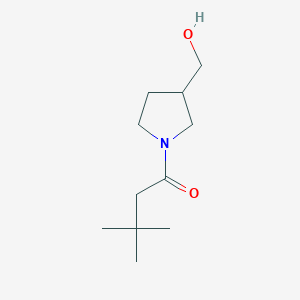
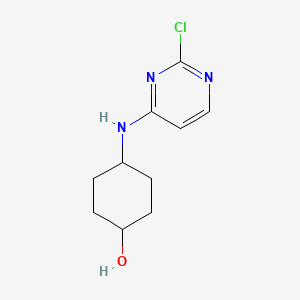
![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467101.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol](/img/structure/B1467103.png)
![3-[3-(Hydroxymethyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B1467104.png)
![[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol](/img/structure/B1467105.png)

